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Compound of Interest

Compound Name: 4-Bromobenzo[d]thiazol-5-amine

Cat. No.: B1289285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse

pharmacological activities. The introduction of halogen atoms to this privileged structure often

leads to a significant enhancement of its biological profile. This guide provides an in-depth

comparison of the biological activities of halogenated benzothiazoles, with a focus on their

antimicrobial and anticancer properties. We will delve into the structure-activity relationships,

mechanisms of action, and provide detailed experimental protocols to support further research

and development in this promising area.

The Influence of Halogenation on Biological Activity
Halogenation is a powerful tool in drug design, capable of modulating a molecule's lipophilicity,

electronic properties, and metabolic stability. In the context of benzothiazoles, the position and

nature of the halogen substituent (Fluorine, Chlorine, Bromine) can dramatically influence their

interaction with biological targets, leading to enhanced potency and selectivity.[1] For instance,

the presence of a halogen group on the benzothiazole moiety has been shown to enhance

antimicrobial activity.[2]

Comparative Antimicrobial Activity
Halogenated benzothiazoles have emerged as a promising class of antimicrobial agents,

exhibiting activity against a broad spectrum of bacteria, including drug-resistant strains. The
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primary mechanism of their antibacterial action often involves the inhibition of essential

bacterial enzymes such as DNA gyrase and dihydropteroate synthase.[3][4]

Structure-Activity Relationship (SAR)
The antimicrobial potency of halogenated benzothiazoles is intricately linked to their

substitution pattern. Generally, electron-withdrawing groups, such as halogens, on the

benzothiazole ring enhance activity.

Position of Halogen: Substitution at the C-6 position of the benzothiazole ring with a chloro

group has been shown to improve antibacterial activity against various strains.[5]

Type of Halogen: While direct comparisons are compound-specific, fluorine and chlorine

substitutions are most commonly explored and have demonstrated significant antibacterial

efficacy.

Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of

representative halogenated benzothiazole derivatives against various bacterial strains,

providing a clear comparison of their potency.
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Note: Direct comparison between studies should be made with caution due to variations in

experimental conditions.

Comparative Anticancer Activity
The anticancer potential of halogenated benzothiazoles is a rapidly evolving field of research.

These compounds have demonstrated significant cytotoxicity against a range of cancer cell

lines, often through the induction of apoptosis and modulation of key signaling pathways.[9]
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Mechanism of Action in Cancer Cells
Halogenated benzothiazoles exert their anticancer effects through multiple mechanisms:

Induction of Apoptosis: Many derivatives trigger programmed cell death by disrupting the

mitochondrial membrane potential and activating caspases.[10]

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the

cell cycle at various phases, most notably the sub-G1 phase.[9]

Inhibition of Signaling Pathways: They have been shown to downregulate critical cancer-

related signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[9]

Aryl Hydrocarbon Receptor (AHR) Pathway: Some benzothiazoles mediate their effects

through the AHR pathway, leading to the induction of CYP1 metabolizing enzymes.[11]

The general structure of a 2-substituted benzothiazole is depicted below:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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